Ethyl 1,4-dibromo-6,7-dihydro-5H-cyclopenta[C]pyridine-3-carboxylate is a complex organic compound notable for its bicyclic structure, which incorporates a cyclopentapyridine framework. The molecular formula is CHBrN O, and it has a molar mass of approximately 349.02 g/mol. This compound features bromine substitutions at positions 1 and 4, along with an ethyl ester group at position 3, contributing to its unique chemical properties and potential biological activities .
This compound falls under the category of dibrominated pyridine derivatives. It is synthesized through various organic reactions involving cyclopentapyridine derivatives, which are known for their diverse applications in medicinal chemistry due to their structural similarity to naturally occurring alkaloids. Ethyl 1,4-dibromo-6,7-dihydro-5H-cyclopenta[C]pyridine-3-carboxylate has garnered attention for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties .
The synthesis of ethyl 1,4-dibromo-6,7-dihydro-5H-cyclopenta[C]pyridine-3-carboxylate can be achieved through several methods:
These methods highlight the compound's synthetic versatility and the importance of controlling reaction conditions to achieve desired yields and purities.
The compound's key data includes:
Ethyl 1,4-dibromo-6,7-dihydro-5H-cyclopenta[C]pyridine-3-carboxylate can participate in various chemical reactions:
These reactions are essential for exploring the compound's derivatives and enhancing its pharmacological profiles .
Relevant data from studies indicate that this compound exhibits notable biological activity due to its unique structural features .
Ethyl 1,4-dibromo-6,7-dihydro-5H-cyclopenta[C]pyridine-3-carboxylate has potential applications in:
Further research is necessary to fully understand its therapeutic potential and safety profile .
Polyhalogenated cyclopenta-fused pyridines represent a critical class of heterocyclic building blocks in modern organic synthesis and medicinal chemistry. These compounds, characterized by their bicyclic framework combining a five-membered carbocycle with a halogenated pyridine ring, exhibit exceptional versatility as synthetic intermediates. The strategic placement of halogen atoms—particularly bromine—at the C-1 and C-4 positions enables sequential cross-coupling reactions (e.g., Suzuki, Negishi, Stille), nucleophilic substitutions, and metal-halogen exchange reactions. This facilitates the systematic construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science [1]. The bromine atoms act as chemical "handles," allowing chemists to introduce diverse functional groups or structural motifs with spatial precision. Additionally, the electron-deficient pyridine core enhances the reactivity of adjacent halogen substituents toward metal-catalyzed transformations, while the cyclopentane ring imparts conformational rigidity and influences the compound’s overall topology. This combination of features makes derivatives like ethyl 1,4-dibromo-6,7-dihydro-5H-cyclopenta[c]pyridine-3-carboxylate invaluable for developing targeted molecular libraries [1] [3].
Ethyl 1,4-dibromo-6,7-dihydro-5H-cyclopenta[c]pyridine-3-carboxylate possesses a distinctive fused-ring system that demands careful structural analysis. The core consists of a partially saturated cyclopentane ring (positions 5,6,7) fused to a pyridine ring. The fusion type ([c]-fusion) indicates the pyridine bond forming between its C-3/C-4 atoms and the cyclopentane’s C-5/C-6a atoms. This contrasts with the alternative [b]-fusion pattern (e.g., ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate, CAS 113124-13-3), where the pyridine bond involves positions C-2/C-3 and cyclopentane positions C-4a/C-6a [2]. The [c]-fusion places the pyridine nitrogen atom adjacent to the bridgehead carbon (position 5a), critically altering electronic distribution and reactivity compared to [b]-fused isomers.
Table 1: Key Structural Differences Between Cyclopenta[b] and Cyclopenta[c] Pyridine Cores
Structural Feature | Cyclopenta[b]pyridine (e.g., CAS 113124-13-3) | Cyclopenta[c]pyridine (Target Compound) |
---|---|---|
Fusion Atoms (Pyridine) | C-2,C-3 | C-3,C-4 |
Pyridine N Position | Position 1 (equivalent to quinoline) | Position 2 (equivalent to isoquinoline) |
Bridgehead Adjacency | N not adjacent to bridgehead (C-4a) | N adjacent to bridgehead (C-5a) |
Typical Reactivity at C-1/C-4 | Electrophilic substitution less hindered | C-1 position sterically/electronically hindered |
Nomenclature complexity arises from the dibromination pattern. The "1,4-dibromo" designation refers to bromination at pyridine carbon C-4 and the saturated cyclopentane carbon C-1 (adjacent to the fusion point). The ethyl ester at C-3 provides an additional anchor for derivatization. This specific substitution pattern creates regiochemical ambiguity during synthesis, as bromination can potentially occur at alternative sites (e.g., C-2, C-5, C-6, C-7) if reaction conditions are not meticulously controlled. Furthermore, the presence of two distinct bromine atoms—one aryl bromide (C-4) and one alkyl bromide (C-1)—introduces divergent reactivity profiles that must be accounted for in sequential functionalization strategies [1] [2].
Despite the utility implied by its structure, ethyl 1,4-dibromo-6,7-dihydro-5H-cyclopenta[c]pyridine-3-carboxylate suffers from significant gaps in documented synthetic protocols and application studies. While brominated cyclopenta[b]pyridines (e.g., ethyl 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine carboxylates) are commercially cataloged as heterocyclic building blocks [1] [2], analogous [c]-fused 1,4-dibromo derivatives remain conspicuously underrepresented in chemical literature and commercial databases. This absence highlights several critical research gaps:
Table 2: Documented Challenges in Synthesizing/Utilizing 1,4-Dibromo Cyclopenta[c]pyridines
Challenge Category | Specific Issue | Consequence |
---|---|---|
Regioselective Synthesis | Poor control over C-1 vs C-2/C-3 bromination | Mixtures requiring complex purification |
Functional Group Tolerance | Ester group instability under harsh bromination | Need for protection/deprotection steps |
Divergent Halogen Reactivity | Competitive reaction at alkyl vs aryl bromide | Low yields in selective mono-coupling reactions |
Structural Characterization | Limited NMR/X-ray data for confirmation | Ambiguity in regiochemical assignment |
These gaps significantly impede the exploration of this compound’s potential in drug discovery (e.g., as a core for kinase inhibitors or HIV capsid modulators [3]) and materials science. Addressing these limitations requires focused research on developing regioselective bromination protocols, protecting group strategies compatible with the ester functionality, and catalytic systems enabling orthogonal functionalization of the two bromine sites [3] [4].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2